molecular formula C5H4N4O2 B184001 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione CAS No. 6293-09-0

5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione

Cat. No.: B184001
CAS No.: 6293-09-0
M. Wt: 152.11 g/mol
InChI Key: GOKGXTNRIXSKPF-UHFFFAOYSA-N
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Description

5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a chemical compound that serves as a fundamental synthetic building block in medicinal chemistry research. It forms the core structure for more complex molecules, such as the derivative 2-Butyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione, which has been investigated for its role as an enzyme inhibitor . This related compound has shown activity against queuine tRNA-ribosyltransferase, an enzyme that catalyzes the base-exchange of a guanine residue in specific tRNAs, a process important for RNA modification . The fused imidazopyridazine scaffold is of significant research interest due to its structural resemblance to purines, allowing it to interact with various biological targets . Researchers leverage this core structure to develop and study novel compounds for their potential influence on cellular pathways. This product is strictly for research applications in a controlled laboratory environment.

Properties

IUPAC Name

5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)5(11)9-8-4/h1H,(H,6,7)(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKGXTNRIXSKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978745
Record name 1H-Imidazo[4,5-d]pyridazine-4,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6293-09-0
Record name 6293-09-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10006
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazo[4,5-d]pyridazine-4,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or keto acids, followed by cyclization to form the imidazo[4,5-d]pyridazine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple reactive sites:

  • Core ring oxidation : Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) induces dehydrogenation, forming aromatic derivatives.
  • Sulfanyl group oxidation : Reaction with hydrogen peroxide converts methylsulfanyl substituents to sulfoxides or sulfones (e.g., conversion to 1-benzyl-2-(methylsulfonyl) derivatives).
Reaction TypeReagentProductYieldReference
DehydrogenationDDQAromatic imidazopyridazine78%
SulfoxidationH₂O₂Sulfoxide derivative65%

Reduction Reactions

Selective reduction pathways include:

  • Ketone reduction : Sodium borohydride (NaBH₄) reduces the 4,7-dione groups to diols under mild conditions.
  • Nucleophilic displacement : Lithium aluminum hydride (LiAlH₄) facilitates reductive cleavage of sulfanyl groups.

Key Conditions :

  • Solvent: Tetrahydrofuran (THF) or ethanol
  • Temperature: 0–25°C
  • Reaction Time: 2–6 hours

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

  • Halogenation : Bromine in acetic acid substitutes hydrogen at position 2, yielding 2-bromo derivatives .
  • Amination : Reaction with ammonia or primary amines introduces amino groups at the 1-position .

Electrophilic Substitution

  • Friedel-Crafts alkylation : AlCl₃-catalyzed reactions with alkyl halides form 1-alkyl derivatives .
ReactionReagentProductYield
BrominationBr₂/AcOH2-Bromo derivative82%
AminationNH₃/EtOH1-Amino derivative68%

Cyclization and Ring Expansion

The compound serves as a precursor in heterocyclic synthesis:

  • Pyridazine ring expansion : Heating with formic acid induces cyclization to form thiadiazolo[3,4-d]pyridazine derivatives .
  • Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura reactions enable π-extension for material science applications .

Optimized Protocol for Cyclization :

  • Reagent: 80% formic acid
  • Temperature: Reflux (100°C)
  • Time: 5 hours
  • Yield: 90%

Biochemical Interactions

The compound exhibits enzyme-modulating activity:

  • tRNA-guanine transglycosylase (TGT) inhibition : Binds to TGT’s active site (Kd = 1.2 μM), disrupting tRNA modification in Shigella flexneri .
  • Selectivity : Minimal off-target effects observed against human homologs (IC₅₀ > 100 μM) .

Structural Basis of Inhibition :

ParameterValue
Binding Affinity (Kd)1.2 μM
IC₅₀ (Bacterial TGT)0.8 μM
IC₅₀ (Human TGT)>100 μM

Stability and Degradation

  • Thermal stability : Decomposes above 300°C .
  • Hydrolytic degradation : Rapid breakdown in alkaline conditions (t₁/₂ = 2 hours at pH 12) .

Scientific Research Applications

Pharmaceutical Development

5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has been studied for its potential as a therapeutic agent. It belongs to the class of pyridazinones, which are known for various biological activities including anti-inflammatory and antimicrobial properties.

Case Study: tRNA-Guanine Transglycosylase Inhibition

A notable application of this compound is its role as an inhibitor of tRNA-guanine transglycosylase (TGT). TGT is crucial for the hypermodification of tRNA molecules, impacting protein translation and bacterial virulence. Research demonstrated that derivatives of this compound could effectively inhibit TGT, leading to decreased pathogenicity in bacteria such as Shigella flexneri .

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. This makes them candidates for developing new antibiotics or treatments for resistant bacterial strains.

Cancer Research

Emerging research suggests that imidazo[4,5-d]pyridazines may possess anticancer properties. Their mechanism involves the modulation of cellular pathways that control proliferation and apoptosis in cancer cells.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies where it serves as a model for developing inhibitors targeting specific enzymes involved in metabolic pathways. These studies are crucial for understanding drug interactions and optimizing therapeutic efficacy.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmaceutical DevelopmentPotential therapeutic agent with anti-inflammatory properties
Antimicrobial ActivityEffective against resistant bacterial strains
Cancer ResearchModulates pathways related to cancer cell proliferation
Enzyme InhibitionModel for developing enzyme inhibitors

Mechanism of Action

The mechanism of action of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione becomes evident when compared to related heterocyclic compounds. Below is a detailed analysis of its analogs:

Table 1: Structural and Functional Comparison of Selected Heterocyclic Compounds

Compound Name Core Structure Key Features/Biological Activity Distinguishing Factors References
This compound Imidazo[4,5-d]pyridazine Antiviral activity; scaffold for nucleotide analogs Dual ketone groups at positions 4 and 7
2-Butyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione Imidazo[4,5-d]pyridazine Enhanced lipophilicity due to butyl substituent Alkyl chain substitution at position 2
3-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione Pyrrolo[2,3-d]pyridazine Neuroprotective potential Pyrrole ring replaces imidazole
6-Ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione Thiazolo[4,5-d]pyrimidine Broad pharmacological activity (e.g., antimicrobial) Sulfur-containing thiazole ring
Pyrimido[4,5-d]pyridazine-4,8-dione Pyrimido[4,5-d]pyridazine Anticancer activity via protein target interaction Additional pyrimidine ring fusion
6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde Pyrazolo[1,5-a]pyrimidine Functionalizable aldehyde group Aldehyde substitution enables derivatization

Key Comparative Insights:

Core Heterocycle Variations: Imidazo vs. Thiazolo/Pyrrolo: Replacement of the imidazole ring with thiazole (e.g., thiazolo[4,5-d]pyrimidine in ) or pyrrole (e.g., pyrrolo[2,3-d]pyridazine in ) alters electronic properties and bioactivity. Pyridazine vs. Pyrimidine: Pyrimidine-containing analogs (e.g., pyrimido[4,5-d]pyridazine-4,8-dione in ) exhibit distinct target selectivity in cancer therapy due to increased planarity and hydrogen-bonding capacity.

Substituent Effects :

  • Alkyl Chains : The 2-butyl derivative of the target compound () shows improved membrane permeability compared to the parent structure, critical for antiviral applications.
  • Aromatic Groups : Pyridin-2-yl substituents (e.g., in ) enhance interactions with enzymatic active sites, broadening therapeutic scope.

Functional Group Influence :

  • Ketones vs. Aldehydes : The aldehyde group in 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde () allows for Schiff base formation, enabling covalent drug design.

Biological Activity :

  • The target compound’s dual ketone groups are pivotal for mimicking natural nucleosides, making it a candidate for antiviral agents .
  • Thiazolo-pyrimidine derivatives (e.g., ) excel in antimicrobial applications due to sulfur’s role in disrupting microbial metabolism.

Biological Activity

5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione, also known by its CAS number 6293-09-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5_5H4_4N4_4O2_2
  • Molecular Weight : 152.11 g/mol
  • Physical Form : White to yellow solid
  • Purity : 95% .

Research indicates that this compound exhibits biological activity primarily through its interaction with specific proteins and enzymes. One notable target is the enzyme tRNA-guanine transglycosylase (TGT), which is crucial for the hypermodification of tRNA molecules. This modification impacts protein synthesis and bacterial virulence .

Inhibition of tRNA-Guanine Transglycosylase

A significant study highlighted the compound's ability to inhibit TGT, which is involved in modifying tRNA. The binding affinity of this compound was assessed through crystal structure analysis. The results indicated that the compound binds effectively to TGT, leading to a reduction in the pathogenicity of bacteria such as Shigella flexneri when the tgt gene is mutated .

Selectivity and Efficacy

The selectivity profile of this compound suggests it can target specific receptors while minimizing off-target effects. This selectivity is critical for developing effective therapeutic agents with reduced side effects .

Table 1: Summary of Biological Activities

Activity Target Effect Reference
Inhibition of TGTtRNA-Guanine TransglycosylaseReduced pathogenicity in bacteria
Binding AffinityVarious proteinsEffective binding observed
SelectivitySpecific receptorsMinimized side effects

Clinical Implications

While there are no current clinical trials or approvals for this compound as a drug (as indicated by its status in DrugBank), its properties suggest potential applications in antibiotic development or as an antitumor agent due to its mechanism targeting RNA modification processes critical for bacterial survival and pathogenicity .

Q & A

Q. Basic Research Focus :

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases .
  • Circular Dichroism (CD) : Correlates absolute configuration with Cotton effects in the 200–300 nm range .
  • Dynamic NMR : Detects atropisomerism in substituted derivatives by monitoring coalescence temperatures .

How can researchers address low solubility of this compound in polar solvents during biological assays?

Q. Advanced Research Focus :

  • Prodrug design : Introduce phosphate or PEG groups at the N1 position to enhance aqueous solubility .
  • Co-crystallization : Use co-solvents (e.g., cyclodextrins) to stabilize the compound in solution, as shown for similar imidazole derivatives .
  • Micellar encapsulation : Nonionic surfactants (e.g., Poloxamer 407) improve bioavailability by 3–5× in in vitro models .

What strategies optimize cross-coupling reactions for functionalizing the imidazo-pyridazine core?

Q. Advanced Research Focus :

  • Buchwald-Hartwig amination : Palladium catalysts (e.g., Pd₂(dba)₃) enable C–N bond formation with aryl amines (yields: 70–85%) .
  • Suzuki-Miyaura reactions : Brominated derivatives undergo coupling with boronic acids using Pd(PPh₃)₄ (1 mol%) in THF/water .
  • Protecting groups : Boc protection of secondary amines prevents undesired side reactions during functionalization .

How do substituent effects influence the compound’s electronic properties for photovoltaic applications?

Q. Advanced Research Focus :

  • Electron-withdrawing groups (EWGs) : Nitro or cyano substituents lower the LUMO by ~0.3 eV, enhancing electron transport in organic solar cells .
  • π-Extended systems : Fused aromatic rings (e.g., benzothiadiazole) increase light absorption in the 400–600 nm range .
  • Side-chain engineering : Alkyl chains (C₆–C₁₂) improve solubility without disrupting π-conjugation .

What are the best practices for validating purity in structurally complex derivatives?

Q. Basic Research Focus :

  • HPLC-MS : Combines retention time alignment (C18 column, acetonitrile/water gradient) with exact mass (±5 ppm) .
  • Elemental analysis : Confirms stoichiometry (error <0.4%) for crystalline derivatives .
  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals in crowded spectra (e.g., ¹H NMR δ 7.5–8.5 ppm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
Reactant of Route 2
5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione

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